molecular formula C20H19Cl2N3O B14209335 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone CAS No. 832076-50-3

2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone

Cat. No.: B14209335
CAS No.: 832076-50-3
M. Wt: 388.3 g/mol
InChI Key: GCHVEEZKDIOEEW-UHFFFAOYSA-N
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Description

2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorine atoms and a piperidine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: Provides rapid heating and high yields.

    Condensation reaction: Between 2-aminopyridines and α-bromoketones.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis in an industrial setting could be advantageous due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often employs halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . By binding to these receptors, the compound can exert anxiolytic, sedative, and hypnotic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone is unique due to its specific chemical structure, which includes chlorine atoms and a piperidine ring. This structure imparts distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

CAS No.

832076-50-3

Molecular Formula

C20H19Cl2N3O

Molecular Weight

388.3 g/mol

IUPAC Name

2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C20H19Cl2N3O/c21-15-11-16(22)20-23-19(14-7-3-1-4-8-14)17(25(20)13-15)12-18(26)24-9-5-2-6-10-24/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2

InChI Key

GCHVEEZKDIOEEW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC2=C(N=C3N2C=C(C=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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